
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea is a synthetic organic compound that features a benzodioxole moiety and a bromophenyl group linked through a thiourea bridge
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-bromoaniline in the presence of thiourea. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst to facilitate the formation of the thiourea linkage. Industrial production methods may involve optimization of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its bioactive properties.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety and the bromophenyl group contribute to its binding affinity and specificity. The thiourea linkage plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the modulation of biological pathways and effects.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)thiourea: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)thiourea: The presence of a fluorine atom may influence its stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c16-11-2-4-12(5-3-11)18-15(21)17-8-10-1-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPPFSYFYHALTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B3711007.png)
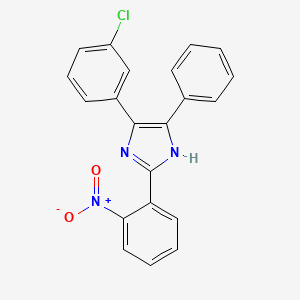
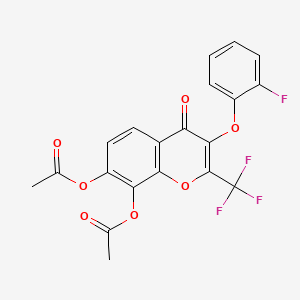
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B3711043.png)
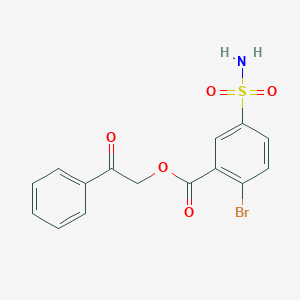
![methyl 4-({N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3711059.png)
![N-(4-chlorophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3711067.png)

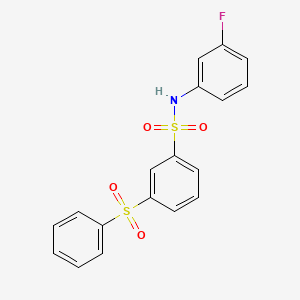
![2-bromo-5-[(3-chlorophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3711095.png)
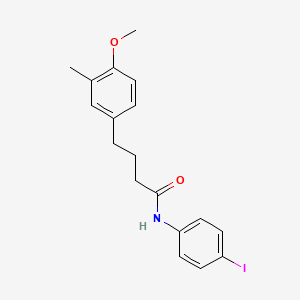
![6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B3711103.png)
![3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3711115.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3711116.png)
